Scientific Field: Organic & Biomolecular Chemistry
Application Summary: Benzo[d][1,3]dioxole compounds are used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines.
Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity.
Scientific Field: Medicinal Chemistry
Application Summary: A series of benzodioxole compounds were synthesized and evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines.
Methods of Application: The compounds were synthesized and their anticancer activity was evaluated using IC50 values.
Results: Compounds 5a, 5b, 6a, 6b, 7a and 7b showed very weak or negligible anticancer activity with IC50 3.94-9.12 mM.
Scientific Field: Material Science
Application Summary: The synthesis and physical properties of dioxole functionalized metal–organic frameworks (MOFs) are reported.
Methods of Application: Combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material.
Scientific Field: Polymer Science
Application Summary: Benzo[d][1,3]dioxole compounds are used in the synthesis of copolymers.
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole is a complex organic compound characterized by its unique structural features, including a bromoethyl group and a nitro substituent on a benzo[d][1,3]dioxole framework. With a molecular formula of C₉H₈BrN₁O₄ and a molecular weight of 274.07 g/mol, this compound has garnered attention in both synthetic and medicinal chemistry due to its potential applications and biological activities .
Currently, there is no information regarding the mechanism of action of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole in biological systems.
The reactivity of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole can be explored through various chemical transformations. One notable reaction involves nucleophilic substitution where the bromoethyl group can be replaced by hydroxide ions, yielding the corresponding alcohol:
This transformation highlights the compound's potential as an intermediate in the synthesis of more complex molecules.
Preliminary studies suggest that 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole may exhibit significant biological activity. Its structural components indicate potential interactions with biological targets, which could lead to pharmacological effects. The nitro group is often associated with antimicrobial and anti-inflammatory properties, making this compound a candidate for further investigation in medicinal chemistry .
The synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole typically involves multi-step organic reactions. A common method includes:
These steps may vary based on specific laboratory techniques and available reagents .
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole has potential applications in several fields:
Interaction studies involving 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole are essential for understanding its biological mechanisms. Initial research suggests that it may interact with various enzymes or receptors due to its functional groups. Further studies using techniques such as molecular docking or in vitro assays could elucidate its mode of action and therapeutic potential.
Several compounds share structural similarities with 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole. A comparison highlights its unique attributes:
Compound Name | Structural Features | Notable Activities |
---|---|---|
6-Nitrobenzo[d][1,3]dioxole | Lacks bromoethyl group | Antimicrobial properties |
5-Bromomethyl-1,3-benzodioxole | Contains bromomethyl instead of bromoethyl | Used in synthetic applications |
6-Bromopiperonal | Different ring structure but similar halogen | Fragrance and flavoring agent |
The presence of both a bromoethyl group and a nitro substituent in 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole distinguishes it from these compounds, suggesting unique reactivity and potential applications .